Bienvenue dans la boutique en ligne BenchChem!

(1R,2S,4S)-Rel-7-Benzyl-7-azabicyclo-[2.2.1]heptan-2-ol

Stereochemistry X-ray crystallography chiral building block

(1R,2S,4S)-Rel-7-Benzyl-7-azabicyclo-[2.2.1]heptan-2-ol (CAS 154819-83-7) is a chiral, bicyclic secondary alcohol belonging to the 7-azabicyclo[2.2.1]heptane (7-azanorbornane) class of tropane alkaloid surrogates. This compound features a benzyl substituent on the bridgehead nitrogen and an exo-oriented hydroxyl group at the C-2 position, producing a defined (1R,2S,4S) absolute configuration with three stereogenic centers.

Molecular Formula C13H17NO
Molecular Weight 203.285
CAS No. 154819-83-7
Cat. No. B2934443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S,4S)-Rel-7-Benzyl-7-azabicyclo-[2.2.1]heptan-2-ol
CAS154819-83-7
Molecular FormulaC13H17NO
Molecular Weight203.285
Structural Identifiers
SMILESC1CC2C(CC1N2CC3=CC=CC=C3)O
InChIInChI=1S/C13H17NO/c15-13-8-11-6-7-12(13)14(11)9-10-4-2-1-3-5-10/h1-5,11-13,15H,6-9H2/t11-,12+,13-/m0/s1
InChIKeyVRJOXKWODDCDBE-UPJWGTAASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (1R,2S,4S)-Rel-7-Benzyl-7-azabicyclo-[2.2.1]heptan-2-ol (CAS 154819-83-7) – Class, Configuration, and Research Context


(1R,2S,4S)-Rel-7-Benzyl-7-azabicyclo-[2.2.1]heptan-2-ol (CAS 154819-83-7) is a chiral, bicyclic secondary alcohol belonging to the 7-azabicyclo[2.2.1]heptane (7-azanorbornane) class of tropane alkaloid surrogates. This compound features a benzyl substituent on the bridgehead nitrogen and an exo-oriented hydroxyl group at the C-2 position, producing a defined (1R,2S,4S) absolute configuration with three stereogenic centers [1]. The 7-azabicyclo[2.2.1]heptane scaffold is a rigid, conformationally constrained isostere of the tropane ring, widely employed in medicinal chemistry for exploring nicotinic acetylcholine receptor (nAChR) and dopamine transporter (DAT) pharmacophores [2]. Its primary value lies as a single-enantiomer, stereodefined building block for the synthesis of epibatidine analogues and other CNS-targeted molecular probes, where the exo configuration is critical for biological target engagement [3].

Why Simple Replacement of (1R,2S,4S)-Rel-7-Benzyl-7-azabicyclo-[2.2.1]heptan-2-ol With Its Endo Isomer or N-Methyl Analog Is Not Scientifically Justified


Within the 7-azabicyclo[2.2.1]heptane family, stereochemistry at C-2 and the nature of the N-substituent collectively dictate both target binding affinity and synthetic reactivity. The (1R,2S,4S) exo alcohol is a direct precursor to epibatidine-like pharmacophores, where the exo orientation of the hydroxyl group is essential for mimicking the natural alkaloid's geometry [1]. Substituting the endo isomer (CAS 152533-45-4) would invert the hydroxyl stereochemistry, yielding a diastereomer with fundamentally different hydrogen-bonding topology and receptor recognition profiles [2]. Similarly, replacing the N-benzyl group with an N-methyl (as in exo-7-methyl-7-azabicyclo[2.2.1]heptan-2-ol) removes the aromatic pharmacophore element necessary for π-stacking interactions observed in nAChR and DAT ligands, substantially altering both binding affinity and metabolic stability [3]. These structural differences mean that procurement of the incorrect stereoisomer or N-substituted analog can derail SAR studies, compromise synthetic yields, and invalidate biological assay results.

Head-to-Head and Cross-Study Differential Evidence for (1R,2S,4S)-Rel-7-Benzyl-7-azabicyclo-[2.2.1]heptan-2-ol Against Its Closest Comparators


Stereochemical Identity: Definitive (1R,2S,4S) Exo Configuration Established by X-Ray Crystallography vs. Endo Isomer Ambiguity

The (1R,2S,4S) absolute configuration of this compound corresponds to the exo orientation of the 2-hydroxyl group relative to the bicyclic ring system. In the structurally analogous N-methyl series, the exo stereochemistry was conclusively determined by single-crystal X-ray diffraction, while the endo isomer (CAS 152533-45-4) bears a (1R,2R,4S) configuration with reversed C-2 chirality [1]. This configurational difference is non-trivial: X-ray structures of homologous exo-7-methyl-7-azabicyclo[2.2.1]heptan-2-ol show the hydroxyl group positioned for intermolecular hydrogen bonding in a geometry distinct from that of the endo isomer, directly affecting crystal packing and solid-state properties [1].

Stereochemistry X-ray crystallography chiral building block

Quantitative Binding Affinity Advantage: N-Benzyl vs. N-Methyl at Neuronal Nicotinic Acetylcholine Receptors

In a direct SAR study of N-arylalkyl-7-azabicyclo[2.2.1]heptanes, the N-benzyl analog (structurally analogous to the target compound after oxidation of the C-2 alcohol to the parent hydrocarbon) exhibited a Ki of 3,200 nM at α4β2 nAChRs in rat brain membranes, compared to 78,000 nM for the corresponding N-methyl derivative [1]. This represents a 24-fold increase in binding affinity conferred by the benzyl substituent, attributable to aromatic π-stacking within the receptor binding pocket [1]. The N-(3-pyridylmethyl) analog was the most potent (Ki = 98 nM), but the N-benzyl compound remains among the most synthetically accessible potent ligands in this series [1].

Nicotinic acetylcholine receptor radioligand binding structure-activity relationship

Computed Physicochemical Differentiation: Exo-7-Benzyl Alcohol vs. Endo-7-Benzyl Alcohol

Although the exo and endo isomers share identical molecular formula (C13H17NO; MW = 203.28) and heavy-atom connectivity, their computed three-dimensional molecular properties reveal divergent steric and electronic profiles that influence solubility, permeability, and target recognition. The exo isomer (target compound) exhibits a topological polar surface area (TPSA) of 23.5 Ų and a predicted XLogP3 of 1.9 [1]. The endo isomer (CAS 152533-45-4) displays a comparable TPSA (23.5 Ų) but diverges in its spatially dependent properties: the endo hydroxyl is more sterically shielded by the bicyclic framework, reducing its solvent accessibility and hydrogen-bond donor capacity in hydrophobic environments relative to the exo isomer [2]. This steric shielding is quantitatively reflected in reversed-phase HPLC retention shifts of ±0.3–0.5 minutes observed for exo/endo pairs of N-protected 7-azabicyclo[2.2.1]heptan-2-ols under identical conditions [3].

Lipophilicity topological polar surface area drug-likeness

Synthetic Accessibility as a Defined Exo-2-Alcohol Building Block vs. Endo or N-Unsubstituted Alternatives

The target compound serves as a direct, single-step precursor to epibatidine analogues via oxidation to the 2-ketone followed by reductive amination or Grignard addition, a pathway that relies on the exo configuration to ensure correct product stereochemistry [1]. The endo isomer, by contrast, cannot directly furnish exo-2-substituted epibatidine analogues without an additional inversion step, which would reduce overall yield and introduce configurational ambiguity [2]. Furthermore, N-benzyl protection provides orthogonal deprotection conditions (catalytic hydrogenolysis) versus the more common N-BOC or N-methyl groups, enabling sequential functionalization in complex target syntheses [3]. Microbiological oxidation studies of N-BOC-7-azabicyclo[2.2.1]heptan-2-ols confirm that the exo alcohol is preferentially oxidized to the ketone by Beauveria bassiana, whereas the endo isomer is a poor substrate, reflecting differential enzymatic recognition [3].

Synthetic intermediate epibatidine stereoselective synthesis

Vendor-Supplied Purity and Identity Specifications: Direct Procurement Readiness vs. In-House Synthesis

Commercially available lots of this compound are supplied with minimum purity specifications of 95% (AKSci, Cat. 1106CT) to 98% (Leyan, Cat. 1125975), verified by batch-specific certificates of analysis . This level of quality assurance eliminates the need for in-house synthesis of the chiral bicyclic core, which typically requires a multi-step sequence involving Diels-Alder cycloaddition, chiral resolution, or asymmetric synthesis, with overall yields of 10–25% and significant purification challenges [1]. Procurement of the pre-qualified single enantiomer ensures batch-to-batch consistency with defined stereochemistry (three defined stereocenters, zero undefined), as confirmed by the PubChem canonical entry [2].

Purity specification CAS registry quality control

Overall Evidence Strength and Known Data Gaps

IMPORTANT CAVEAT: Direct head-to-head experimental comparisons for the exact compound (CAS 154819-83-7) against its closest analogs are sparsely reported in the peer-reviewed literature. The comparative binding data (Evidence Item 2) is derived from the des-hydroxy analogue (N-benzyl-7-azabicyclo[2.2.1]heptane), and the stereochemical evidence is based on the N-methyl congener series. No publication reports, for example, a side-by-side Ki determination for exo-7-benzyl-7-azabicyclo[2.2.1]heptan-2-ol vs. its endo isomer at any biological target. Consequently, the differentiation claims presented herein rely on a combination of direct comparator data for closely analogous compounds, cross-study comparisons, and class-level SAR inferences. Researchers should exercise appropriate caution and, where feasible, request additional comparative data from vendors or conduct confirmatory in-house assays before finalizing compound selection.

Evidence quality data gaps procurement caveat

High-Confidence Application Scenarios for (1R,2S,4S)-Rel-7-Benzyl-7-azabicyclo-[2.2.1]heptan-2-ol Based on Comparative Evidence


Synthesis of Exo-2-Aryl Epibatidine Analogues for α4β2 nAChR Probe Development

The exo orientation of the 2-hydroxyl group in this compound permits direct oxidation to the ketone, which can then be elaborated via Grignard or organolithium addition followed by dehydration to yield exo-2-aryl/heteroaryl-7-azabicyclo[2.2.1]heptanes with the correct epibatidine-like configuration. The N-benzyl group contributes a >20-fold affinity enhancement at α4β2 nAChRs compared to N-methyl (Ki = 3,200 nM vs. 78,000 nM) [1]. This established SAR makes the compound a preferred starting material for constructing nAChR ligand libraries aimed at dissecting subtype selectivity or developing non-opioid analgesic leads [1].

Enantiopure Building Block for Dopamine Transporter (DAT) Pharmacophore Mapping

The rigid 7-azabicyclo[2.2.1]heptane scaffold, when elaborated with appropriate C-2 and C-3 substituents, serves as a conformationally constrained tropane isostere for DAT binding site exploration. While the parent N-benzyl-7-azabicyclo[2.2.1]heptanes exhibit modest DAT affinity (Ki = 5–96 µM, 100–3,000-fold weaker than cocaine) [2], the defined (1R,2S,4S) stereochemistry of this intermediate ensures that subsequent structure-activity relationship (SAR) studies are conducted on a single, stereochemically pure series, avoiding the confounding effects of diastereomeric mixtures [3].

Microbiological or Chemical Oxidation Studies to Access the 2-Ketone Intermediate

The exo alcohol is a superior substrate for both chemical (Swern, Dess-Martin, or Jones oxidation) and microbiological oxidation to the corresponding 7-benzyl-7-azabicyclo[2.2.1]heptan-2-one, a key intermediate en route to epibatidine itself. Reported yields for oxidation of exo-N-BOC-7-azabicyclo[2.2.1]heptan-2-ol exceed 85%, whereas the corresponding endo isomer shows markedly reduced conversion under identical conditions [4]. The 2-ketone is the central branching point for introducing diverse C-2 substituents, making this compound the entry point of choice for divergent analogue synthesis [4].

Benzyl-Deprotected Scaffold for N-Functionalization in Parallel Library Synthesis

The N-benzyl protecting group can be cleanly removed by catalytic hydrogenolysis (H2, Pd/C) to yield the free amine (7-azabicyclo[2.2.1]heptan-2-ol), which can then be re-functionalized with diverse alkyl, aryl, sulfonamide, or carbamate groups. This orthogonal deprotection strategy, unavailable to N-methyl analogs (which require harsh cyanogen bromide demethylation), enables parallel synthesis of focused libraries for screening against multiple CNS targets without compromising the acid- and base-sensitive bicyclic core [5].

Quote Request

Request a Quote for (1R,2S,4S)-Rel-7-Benzyl-7-azabicyclo-[2.2.1]heptan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.